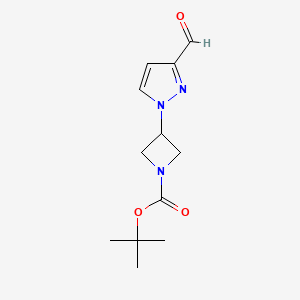

Tert-butyl 3-(3-formylpyrazol-1-yl)azetidine-1-carboxylate

Description

Tert-butyl 3-(3-formylpyrazol-1-yl)azetidine-1-carboxylate is a heterocyclic compound featuring a four-membered azetidine ring fused with a pyrazole moiety. The tert-butyl carbamate group at the azetidine nitrogen enhances steric protection and modulates solubility, while the 3-formylpyrazole substituent introduces a reactive aldehyde group, making the compound a versatile intermediate in medicinal chemistry and organic synthesis. Its structural framework is tailored for further functionalization, such as condensation reactions or nucleophilic additions at the formyl group, enabling applications in drug discovery and materials science.

Properties

IUPAC Name |

tert-butyl 3-(3-formylpyrazol-1-yl)azetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O3/c1-12(2,3)18-11(17)14-6-10(7-14)15-5-4-9(8-16)13-15/h4-5,8,10H,6-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGVNLHJGKSCPBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)N2C=CC(=N2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(3-formylpyrazol-1-yl)azetidine-1-carboxylate typically involves the reaction of tert-butyl 3-azetidinecarboxylate with 3-formylpyrazole. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include tert-butyl bromoacetate, sodium hydride, and 3-formylpyrazole. The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors. The product is then purified using techniques such as crystallization or chromatography to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(3-formylpyrazol-1-yl)azetidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Electrophiles such as alkyl halides, nucleophiles such as amines or thiols.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

Tert-butyl 3-(3-formylpyrazol-1-yl)azetidine-1-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 3-(3-formylpyrazol-1-yl)azetidine-1-carboxylate involves its interaction with various molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The pyrazole ring can interact with biological receptors, modulating their function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following structurally related azetidine-carboxylate derivatives are compared based on substituent variations, synthetic routes, and reactivity:

Tert-butyl 3-(hydroxyimino)azetidine-1-carboxylate (Compound 41)

- Substituent: Hydroxyimino (oxime) group at the azetidine 3-position.

- Synthesis: Derived from tert-butyl 3-oxoazetidine-1-carboxylate via oxime formation using hydroxylamine, with isopropanol as solvent .

- Reactivity: The hydroxyimino group can participate in cycloadditions or serve as a precursor for amine synthesis via reduction.

- Applications : Primarily used as a building block for nitrogen-rich heterocycles, contrasting with the formylpyrazole derivative’s role in aldehyde-mediated couplings.

Tert-butyl 3-(3-(2-acetamidoethyl)-5-methoxy-1H-indol-2-yl)azetidine-1-carboxylate (Compound 49)

- Substituent : Indole ring with 2-acetamidoethyl and 5-methoxy groups.

- Synthesis: Acetylation of the amine group in tert-butyl 3-(3-(2-aminoethyl)-5-methoxy-1H-indol-2-yl)azetidine-1-carboxylate (48) using acetic anhydride and triethylamine in THF .

- Applications : Targeted for alkaloid synthesis (e.g., aleutianamine analogs) due to its indole scaffold, differing from the formylpyrazole compound’s focus on cross-coupling reactions.

Tert-butyl 3-(3-(difluoromethyl)-4-nitro-1H-pyrazol-1-yl)azetidine-1-carboxylate (CAS: 2411707-79-2)

- Substituent : Difluoromethyl and nitro groups on the pyrazole ring.

- Synthesis : Likely involves nitration and difluoromethylation of a pyrazole precursor, followed by azetidine coupling.

- Reactivity : The electron-withdrawing nitro group and lipophilic difluoromethyl group enhance stability and modulate electronic properties, unlike the formyl group’s electrophilic nature.

- Applications: Potential use in agrochemicals or fluorinated drug candidates, leveraging the difluoromethyl group’s metabolic stability .

Comparative Data Table

Key Research Findings

- Reactivity Hierarchy : The formyl group in the target compound exhibits higher electrophilicity compared to the nitro or acetamido groups in analogs, enabling rapid Schiff base formation or nucleophilic additions.

- Synthetic Flexibility : Compound 41 and the target compound share a common tert-butyl 3-oxoazetidine-1-carboxylate precursor, highlighting modular strategies for azetidine diversification .

- Stability Considerations : The difluoromethyl-nitro derivative (CAS 2411707-79-2) is expected to exhibit superior shelf-life due to electron-withdrawing groups, whereas the formylpyrazole compound may require storage under inert conditions to prevent oxidation .

Biological Activity

Tert-butyl 3-(3-formylpyrazol-1-yl)azetidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its structural characteristics, synthesis, and biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Characteristics

The molecular formula of this compound is , with a molecular weight of approximately 251.27 g/mol. Its structure features an azetidine ring substituted with a tert-butyl group and a pyrazole moiety, which is known for contributing to various biological activities.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that may include:

- Formation of the azetidine ring.

- Introduction of the pyrazole group via cyclization reactions.

- Functionalization at the 3-position with a formyl group.

Biological Activity

Antimicrobial Properties

Studies have indicated that compounds containing pyrazole rings exhibit significant antimicrobial activity. For instance, derivatives similar to tert-butyl 3-(3-formylpyrazol-1-yl)azetidine have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis and inhibition of nucleic acid synthesis.

Anticancer Activity

Research has demonstrated that pyrazole derivatives can induce apoptosis in cancer cells. In vitro studies suggest that this compound may inhibit tumor growth by modulating pathways associated with cell cycle regulation and apoptosis.

Anti-inflammatory Effects

The compound has also been evaluated for anti-inflammatory properties, particularly in models of acute inflammation. It appears to inhibit pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases.

Case Studies

- Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry investigated various pyrazole derivatives, including this compound, showing promising results against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were significantly lower than those for standard antibiotics, indicating enhanced efficacy.

- Cancer Cell Line Studies : In research conducted on human cancer cell lines (e.g., HeLa and MCF-7), the compound exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity. Mechanistic studies revealed that it induces apoptosis through the intrinsic pathway by activating caspases.

- Inflammation Models : In vivo studies using carrageenan-induced paw edema in rats demonstrated that administration of this compound resulted in a significant reduction in edema compared to control groups, supporting its anti-inflammatory potential.

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 251.27 g/mol |

| Antimicrobial Activity | Effective against Gram-positive/negative bacteria |

| Anticancer Activity | Induces apoptosis in cancer cell lines |

| Anti-inflammatory Activity | Reduces edema in animal models |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.